Tert-butyl 7-bromoindoline-1-carboxylate

説明

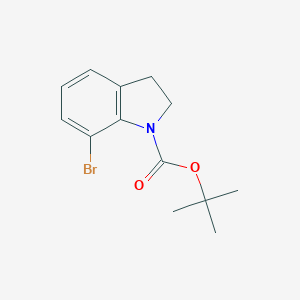

Structure

2D Structure

特性

IUPAC Name |

tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLSVTIQYUAATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566395 | |

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143262-17-3 | |

| Record name | tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of tert-butyl 7-bromoindoline-1-carboxylate typically involves the bromination of indoline derivatives followed by esterification. One common method includes the bromination of indoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The resulting 7-bromoindoline is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Tert-butyl 7-bromoindoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding indoline derivatives.

Oxidation Reactions: Oxidation can occur at the indoline ring, leading to the formation of indole derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Tert-butyl 7-bromoindoline-1-carboxylate is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indoline and indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring indole derivatives.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of tert-butyl 7-bromoindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and tert-butyl ester group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biological pathways, leading to its observed effects in various biological systems .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Tert-butyl 7-bromoindoline-1-carboxylate and its analogues:

Key Comparative Analysis

Physical and Chemical Properties

- Molecular Weight and Polarity : Bromine increases molecular weight and lipophilicity, enhancing membrane permeability in drug candidates. The trimethylsilyl-substituted indole (CAS: 1359828-88-8) has a significantly higher molecular weight (368.34) and reduced aqueous solubility .

- Stability: The tert-butyl carbamate group in all analogues improves stability against hydrolysis compared to methyl or benzyl carbamates. However, bromine’s electron-withdrawing effect slightly reduces the Boc group’s thermal stability compared to non-halogenated derivatives .

生物活性

Tert-butyl 7-bromoindoline-1-carboxylate is a synthetic organic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆BrNO₂

- Molar Mass : Approximately 298.18 g/mol

- Structure : The compound features a tert-butyl group and a bromine atom attached to the indole ring, which enhances its reactivity and potential for further functionalization.

This compound exhibits its biological effects through various mechanisms:

- Interaction with Biological Targets : Indole derivatives are known to interact with multiple biological targets, influencing cellular processes such as apoptosis and inflammation.

- Biochemical Pathways : The compound is involved in several biochemical pathways, including those related to cancer cell proliferation and inflammatory responses. Its derivatives have shown activity against key enzymes involved in these pathways .

Biological Activities

Research indicates that this compound possesses several promising biological activities:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties, particularly against various tumor cell lines. For instance, derivatives of this compound have shown potent cytotoxic effects in vitro.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

- Antimicrobial Properties : Initial studies suggest that it may also possess antimicrobial activity, although further research is needed to fully characterize this aspect.

Case Studies and Experimental Data

- Anticancer Studies :

- Mechanistic Insights :

-

Anti-inflammatory Activity :

- In vivo models demonstrated that this compound could reduce inflammatory markers significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Tables

| Activity Type | IC50 (µM) | Remarks |

|---|---|---|

| Anticancer (Breast) | 5.28 | Significant inhibition observed |

| Anticancer (Colon) | 6.15 | Effective against multiple cell lines |

| Anti-inflammatory | n.d. | Reduced inflammatory markers in vivo |

Q & A

Q. What comparative analyses are warranted when studying this compound alongside its non-brominated or chloro-substituted analogs?

- Methodological Answer : Conduct SAR studies by measuring electronic effects (Hammett constants) and steric profiles (X-ray crystallography). Compare reactivity in nucleophilic substitution reactions to quantify halogen-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。